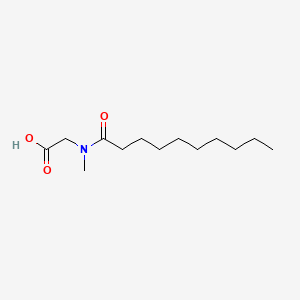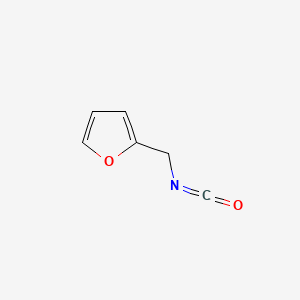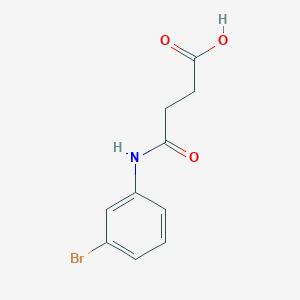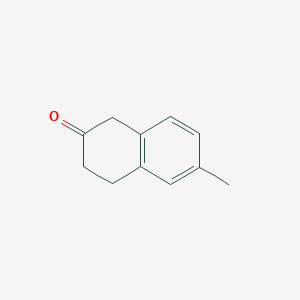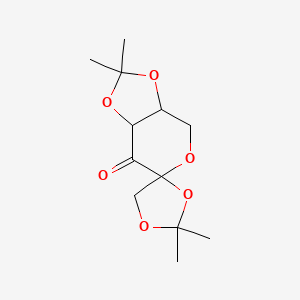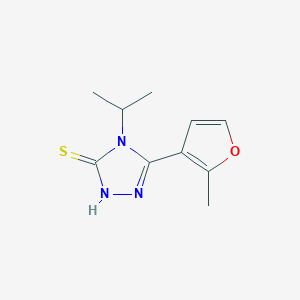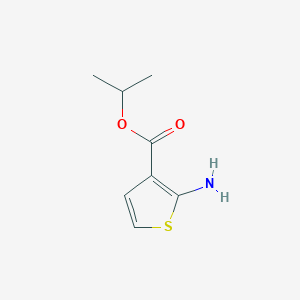
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate” is a chemical compound with the empirical formula C11H8BrNO3 . It has a molecular weight of 282.09 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1 . The InChI code for this compound is 1S/C11H8BrNO3/c1-15-11(14)9-6-13-16-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3 . Physical And Chemical Properties Analysis
“Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate” is a white to yellow powder or crystals . It is stored in a refrigerator and shipped at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate: is a compound of interest in the field of drug discovery due to its isoxazole ring, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the isoxazole ring is known to contribute to the biological activity of molecules, making them potential candidates for therapeutic applications. This compound can serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules.
Organic Synthesis
In organic synthesis, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is utilized as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, such as Suzuki coupling, which can lead to the formation of biaryl isoxazoles, compounds that are significant in the development of new materials and pharmaceuticals .
Nanocatalysis
The role of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate in nanocatalysis is primarily as a substrate for catalytic reactions. Nanocatalysts can facilitate the modification of this compound under mild conditions, leading to the efficient synthesis of target molecules with potential applications in various fields, including energy storage and sensors .
Anticancer Drug Design
Isoxazole derivatives, including Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate , are explored for their anticancer properties. They can be used to synthesize novel compounds that may inhibit the growth of cancer cells. The bromophenyl group, in particular, can be strategically modified to enhance the compound’s ability to target and disrupt cancer cell processes .
Sensing Applications
In sensing applications, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can be incorporated into the design of chemical sensors. These sensors can detect the presence of specific ions or molecules, making the compound valuable in environmental monitoring and diagnostics .
Metal-Free Synthetic Routes
This compound is also significant in the development of metal-free synthetic routes for isoxazoles. Avoiding the use of metals in synthesis is beneficial for reducing toxicity and environmental impactMethyl 5-(4-bromophenyl)isoxazole-3-carboxylate can undergo various reactions without the need for metal catalysts, contributing to greener chemistry practices .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMKBPFKVHCOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404361 |
Source


|
| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | |
CAS RN |
517870-15-4 |
Source


|
| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
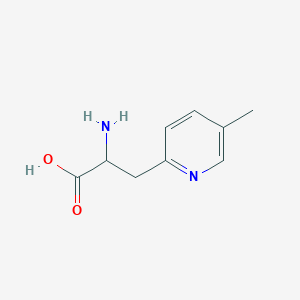
![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)

